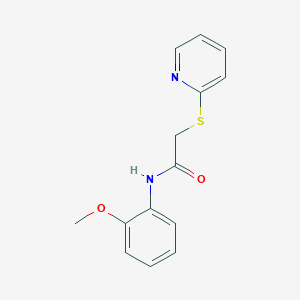

![molecular formula C19H22N6O2 B5539454 2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)

2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine" belongs to a class of chemicals that feature imidazo[1,5-a]pyridine and oxadiazole structures. These structures are noted for their potential in synthesizing diverse bioactive molecules.

Synthesis Analysis

Kurhade et al. (2019) discuss a sequential multicomponent synthesis method for creating 2-(imidazo[1,5-alpha]pyridine-1-yl)-1,3,4-oxadiazoles, utilizing a Ugi tetrazole reaction with a cleavable isocyanide component. This method highlights the efficient synthesis of imidazopyridine-oxadiazole bis-heterocycles, relevant to the synthesis of the compound (Kurhade et al., 2019).

Molecular Structure Analysis

Alcarazo et al. (2005) synthesized and characterized derivatives of imidazo[1,5-a]pyridine, providing insights into the molecular structure and stability of such compounds, which can be extrapolated to understand the molecular structure of "2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine" (Alcarazo et al., 2005).

Chemical Reactions and Properties

Bukowski et al. (1999) explored the reactions of 2-acetylimidazo[4,5-b]pyridine with various chemicals, which may provide insights into the reactivity and chemical properties of the compound (Bukowski et al., 1999).

Physical Properties Analysis

The physical properties of such compounds can be inferred from the work by Şahin et al. (2012), who synthesized and characterized a related compound, 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, providing data on its crystal structure and stability (Şahin et al., 2012).

Chemical Properties Analysis

Ge et al. (2012) studied the synthesis and characterization of novel substituted imidazo[1,5-a]pyridinyl 1,3,4-oxadiazole derivatives, providing valuable information on their optical properties and theoretical analysis. This information can be useful for understanding the chemical properties of the compound in focus (Ge et al., 2012).

Scientific Research Applications

Pharmacological Potential

The compound , due to its structural characteristics, aligns with a broader class of molecules exhibiting significant pharmacological potential. For instance, imidazo[4,5-c]pyridine analogs, which include a 4-amino-1,2,5-oxadiazole substituent, have been identified as potent Akt (PKB) kinase antagonists. These compounds demonstrate utility in treating diseases such as cancer and arthritis, highlighting the relevance of similar structures in therapeutic research (Lippa, 2007). The synthesis and antimicrobial activity of closely related 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, containing piperidine or pyrrolidine rings, further exemplify the antimicrobial application spectrum of such compounds (Krolenko et al., 2016).

Chemical Synthesis and Reactivity

Research into the synthesis and reactivity of related structures provides insights into potential applications of the compound . For example, the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation illustrates innovative methods for constructing complex structures that could influence the development of new drugs or materials (Mohan et al., 2013). Similarly, studies on the synthesis of (1H-Azol-1-yl)piperidines show the versatility of piperidine-based compounds in synthetic chemistry, which could extend to the synthesis and application of the compound under discussion (Shevchuk et al., 2012).

Therapeutic Applications and Drug Design

The imidazo[1,2-a]pyridine scaffold, to which the compound is structurally related, is recognized for its extensive applications in medicinal chemistry. It has been incorporated into anticancer, antimicrobial, and other therapeutic agents. This broad range of activities underscores the potential utility of the compound for developing new therapeutic agents, possibly targeting unmet medical needs (Deep et al., 2016).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

properties

IUPAC Name |

2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-[3-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-14-17(23-27-22-14)11-18(26)24-9-4-5-15(12-24)19-21-8-10-25(19)13-16-6-2-3-7-20-16/h2-3,6-8,10,15H,4-5,9,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWHRDCRDQPCBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CC(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)

![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine](/img/structure/B5539411.png)

![3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)

![2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5539428.png)

![2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline](/img/structure/B5539442.png)

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)